molecular formula C17H18N2O3 B11176722 Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate

Methyl 4-({[4-(dimethylamino)phenyl]carbonyl}amino)benzoate

Cat. No.: B11176722
M. Wt: 298.34 g/mol
InChI Key: RXQWPOONFHJNDQ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(dimethylamino)benzamido]benzoate is an organic compound with the molecular formula C17H20N2O3. It is a derivative of benzoic acid and is characterized by the presence of a dimethylamino group and a benzamido group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-(dimethylamino)benzamido]benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of methyl 4-[4-(dimethylamino)benzamido]benzoate may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the product, such as recrystallization or chromatography. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(dimethylamino)benzamido]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives .

Scientific Research Applications

Methyl 4-[4-(dimethylamino)benzamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[4-(dimethylamino)benzamido]benzoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The benzamido group can also interact with proteins and enzymes, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(dimethylamino)benzoate
  • Methyl 4-aminobenzoate
  • 4-(Dimethylamino)benzoic acid

Uniqueness

Methyl 4-[4-(dimethylamino)benzamido]benzoate is unique due to the presence of both dimethylamino and benzamido groups, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and interactions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

methyl 4-[[4-(dimethylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C17H18N2O3/c1-19(2)15-10-6-12(7-11-15)16(20)18-14-8-4-13(5-9-14)17(21)22-3/h4-11H,1-3H3,(H,18,20)

InChI Key

RXQWPOONFHJNDQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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